molecular formula C21H23ClF2N6O2 B12336186 Larotrectinib hydrochloride CAS No. 1919868-83-9

Larotrectinib hydrochloride

カタログ番号: B12336186
CAS番号: 1919868-83-9
分子量: 464.9 g/mol
InChIキー: UIHKJNYGFOAQDS-QLOBERJESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Larotrectinib hydrochloride, sold under the brand name Vitrakvi, is a medication used for the treatment of cancer. It is a highly selective inhibitor of tropomyosin receptor kinases (TrkA, TrkB, and TrkC), which are proteins involved in the growth and survival of cancer cells. This compound was developed by Array BioPharma and licensed to Loxo Oncology in 2013 . It was the first drug to be specifically developed and approved to treat any cancer containing certain mutations, rather than targeting cancers of specific tissues .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of larotrectinib hydrochloride involves multiple steps. One method includes conducting an unblocking reaction of this compound in a chlorinated hydrocarbon in the presence of a base to obtain larotrectinib. This is followed by treating larotrectinib with sulfuric acid in methyl ethyl ketone and water to obtain larotrectinib sulfate .

Industrial Production Methods: Industrial production of this compound follows stringent guidelines to ensure high purity. The process involves careful monitoring of impurities and degradative processes to maintain appropriate safety and quality standards .

化学反応の分析

Types of Reactions: Larotrectinib hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction reactions can yield various intermediates that are further processed to obtain the final product .

科学的研究の応用

Larotrectinib hydrochloride has a wide range of scientific research applications:

作用機序

Larotrectinib hydrochloride works by inhibiting the activity of tropomyosin receptor kinases (TrkA, TrkB, and TrkC). These kinases are activated by neurotrophins and play a crucial role in tumor cell growth and survival. By binding to these kinases, this compound prevents their interaction with neurotrophins, leading to the induction of cellular apoptosis and inhibition of cell growth in tumors that overexpress Trk .

類似化合物との比較

    Entrectinib: Another Trk inhibitor used for the treatment of NTRK fusion-positive solid tumors.

    Crizotinib: A kinase inhibitor that targets ALK, ROS1, and MET, used in the treatment of non-small cell lung cancer.

    Ceritinib: An ALK inhibitor used for the treatment of ALK-positive metastatic non-small cell lung cancer.

Uniqueness: Larotrectinib hydrochloride is unique in its high selectivity for TrkA, TrkB, and TrkC, making it highly effective in treating cancers with NTRK gene fusions. Its tissue-agnostic approval sets it apart from other kinase inhibitors that are typically developed for specific cancer types .

特性

CAS番号

1919868-83-9

分子式

C21H23ClF2N6O2

分子量

464.9 g/mol

IUPAC名

(3S)-N-[5-[(2R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypyrrolidine-1-carboxamide;hydrochloride

InChI

InChI=1S/C21H22F2N6O2.ClH/c22-13-3-4-16(23)15(10-13)18-2-1-7-28(18)19-6-9-29-20(26-19)17(11-24-29)25-21(31)27-8-5-14(30)12-27;/h3-4,6,9-11,14,18,30H,1-2,5,7-8,12H2,(H,25,31);1H/t14-,18+;/m0./s1

InChIキー

UIHKJNYGFOAQDS-QLOBERJESA-N

異性体SMILES

C1C[C@@H](N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CC[C@@H](C4)O)C5=C(C=CC(=C5)F)F.Cl

正規SMILES

C1CC(N(C1)C2=NC3=C(C=NN3C=C2)NC(=O)N4CCC(C4)O)C5=C(C=CC(=C5)F)F.Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。